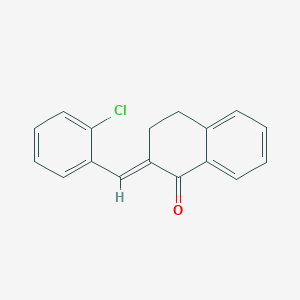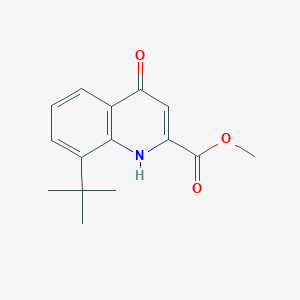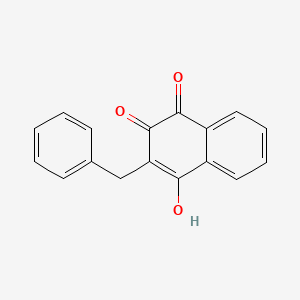
4-(6-Methoxynaphthalen-2-yl)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Methoxynaphthalen-2-yl)-4-oxobutanoic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a methoxy group attached to the naphthalene ring and a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxynaphthalen-2-yl)-4-oxobutanoic acid typically involves the reaction of 6-methoxy-2-naphthaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like piperidine to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Methoxynaphthalen-2-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the butanoic acid moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 4-(6-hydroxynaphthalen-2-yl)-4-oxobutanoic acid.
Reduction: Formation of 4-(6-methoxynaphthalen-2-yl)-4-hydroxybutanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(6-Methoxynaphthalen-2-yl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 4-(6-Methoxynaphthalen-2-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes involved in bacterial fatty acid biosynthesis, thereby exhibiting antibacterial activity . The methoxy and carbonyl groups play crucial roles in its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-Methoxynaphthalen-2-yl)propionamide: Another naphthalene derivative with similar structural features.
4-(6-Methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid: A closely related compound with a different carbon chain length.
Uniqueness
4-(6-Methoxynaphthalen-2-yl)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group and butanoic acid moiety make it versatile for various synthetic and medicinal applications.
Propriétés
Numéro CAS |
6342-90-1 |
|---|---|
Formule moléculaire |
C15H14O4 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
4-(6-methoxynaphthalen-2-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C15H14O4/c1-19-13-5-4-10-8-12(3-2-11(10)9-13)14(16)6-7-15(17)18/h2-5,8-9H,6-7H2,1H3,(H,17,18) |
Clé InChI |
YZMQJAKSFUZRNH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11855241.png)



![3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11855278.png)


![N-[4-(2-Methylimidazo[1,2-A]pyridin-3-YL)-2-pyrimidinyl]acetamide](/img/structure/B11855284.png)
![Methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate](/img/structure/B11855291.png)

![1'-Neopentylspiro[indoline-3,4'-piperidine]](/img/structure/B11855299.png)
![7-Bromo-4-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11855301.png)

![8-Bromo-3,4,5,10-tetrahydro-2H-pyrano[2,3-b]quinoline](/img/structure/B11855324.png)
